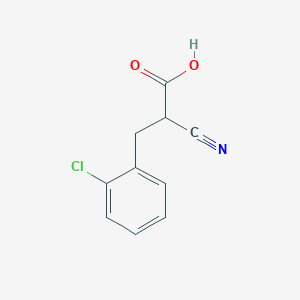

3-(2-Chlorophenyl)-2-cyanopropanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2-chlorophenyl)-2-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLANAUEYUSFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303226 | |

| Record name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14650-19-2 | |

| Record name | NSC157430 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Chlorophenyl)-2-cyanopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Chlorophenyl)-2-cyanopropanoic acid chemical properties

An In-depth Technical Guide to 3-(2-Chlorophenyl)-2-cyanopropanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organic compound of significant interest in the pharmaceutical industry. Characterized by a chlorophenyl group, a nitrile, and a carboxylic acid moiety, this trifunctional molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features allow for versatile chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and primary applications of this compound, with a focus on its role in drug development. The information is intended for researchers, chemists, and professionals in the field of medicinal chemistry and process development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 14376-12-0 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2] |

| Molecular Weight | 209.63 g/mol | [3] |

| Monoisotopic Mass | 209.02435 Da | [2] |

| Predicted XLogP3-AA | 2.3 | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl | [2] |

| InChI Key | KSLANAUEYUSFCF-UHFFFAOYSA-N | [2] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; C7 [label="CH₂"]; C8 [label="CH"]; C9 [label="C", pos="7,0.5!"]; N [label="N", pos="7.7,0.5!"]; C10 [label="C", pos="5.5,-1!"]; O1 [label="O", pos="5.5,-1.7!"]; O2 [label="OH", pos="4.5,-1!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Cl; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N [style=bold, len=0.5]; // Triple bond C8 -- C10; C10 -- O1 [style=double, len=0.5]; C10 -- O2;

// Positioning hints (not all may be necessary with neato) C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; Cl [pos="2,-0.5!"]; C7 [pos="1.5,-1.5!"]; C8 [pos="2.5,-1.5!"]; C9 [pos="3.5,-0.8!"]; N [pos="4.3,-0.3!"]; C10 [pos="3,-2.5!"]; O1 [pos="2.5,-3.5!"]; O2 [pos="4,-2.5!"];

// Invisible edges for layout control if needed edge [style=invis]; C1 -- C4; }

Caption: 2D structure of this compound.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methylene protons.[6][7]

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.5 ppm, integrating to 4 protons. The ortho-chloro substitution pattern results in overlapping signals.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above δ 10.0 ppm. This signal may be exchangeable with D₂O.

-

Methine Proton (-CH(CN)-): A triplet around δ 4.0-4.5 ppm, integrating to 1 proton. It is coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂-): A doublet around δ 3.2-3.6 ppm, integrating to 2 protons. It is coupled to the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for each unique carbon environment:

-

Carboxylic Carbon (-COOH): δ 168-172 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 127-135 ppm. The carbon attached to the chlorine atom (C-Cl) will be shifted slightly.

-

Nitrile Carbon (-CN): A sharp signal around δ 115-120 ppm.

-

Methine Carbon (-CH(CN)-): δ 40-45 ppm.

-

Methylene Carbon (-CH₂-): δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically 750-800 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 209.[2] A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in a ~3:1 ratio) would be a key identifier. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and the nitrile group (-CN, 26 Da).

Synthesis and Reaction Mechanism

The primary and most efficient route for synthesizing this compound and its derivatives is the Knoevenagel condensation .[9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[9]

The Knoevenagel Condensation Pathway

The synthesis starts with two key reagents: 2-chlorobenzaldehyde and an active methylene compound, typically cyanoacetic acid or its esters.[10][11] The reaction is catalyzed by a weak base, such as piperidine or DABCO, to facilitate the formation of a carbanion without promoting self-condensation of the aldehyde.[12][13]

Caption: General workflow for the synthesis of the target compound.

Detailed Reaction Mechanism

The causality behind the Knoevenagel condensation is a well-understood, multi-step process.[11]

-

Enolate Formation: The basic catalyst abstracts an acidic α-proton from cyanoacetic acid, creating a resonance-stabilized enolate. The electron-withdrawing nature of both the nitrile and carboxyl groups makes this proton particularly acidic.

-

Nucleophilic Attack: The enolate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy adduct.

-

Dehydration: This adduct is unstable and readily undergoes base-catalyzed dehydration (elimination of water) to form the more stable, conjugated α,β-unsaturated product, 2-cyano-3-(2-chlorophenyl)acrylic acid.[8]

-

Reduction (If Necessary): The initial product of the Knoevenagel condensation is an acrylic acid derivative. To obtain the target propanoic acid, a subsequent reduction of the carbon-carbon double bond is required. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.[14]

Caption: Mechanism of the Knoevenagel condensation step.

Experimental Protocol

The following is a representative protocol for the synthesis of the unsaturated precursor, which can then be reduced.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude solid is filtered, washed with cold water or a non-polar solvent (like hexane) to remove unreacted aldehyde, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-cyano-3-(2-chlorophenyl)acrylic acid.

-

Reduction: The purified acrylic acid derivative is dissolved in a suitable solvent and treated with a reducing agent like sodium borohydride at a controlled temperature to yield this compound. Acidification is required to protonate the carboxylate.

Applications in Drug Development

The primary industrial application of this compound is as a key intermediate in the synthesis of Cetirizine .[15] Cetirizine is a widely used second-generation antihistamine for the treatment of allergies.[16]

The synthesis of Cetirizine involves the alkylation of a piperazine derivative. While several synthetic routes exist, some pathways can utilize intermediates derived from this compound.[17][18] The cyano and carboxylic acid groups provide reactive handles for constructing the final drug molecule. For instance, the carboxylic acid can be activated for amide coupling, or the nitrile can be hydrolyzed or reduced to an amine, opening up diverse synthetic possibilities.[19][20]

Safety and Handling

While specific toxicity data for this compound is limited, its chemical nature suggests that standard laboratory precautions for handling acidic and nitrile-containing compounds should be followed.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system, similar to related compounds like 3-cyanopropanoic acid.[21]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents.

-

3-(2-chlorophenyl)-2-cyanopropionic acid (C10H8ClNO2) - PubChemLite. Available at: [Link]

-

3-(2-Chlorophenyl)propionic acid - the NIST WebBook. Available at: [Link]

-

3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem - NIH. Available at: [Link]

- CN113861131B - Preparation method of cetirizine impurity C - Google Patents.

-

Synthesis of 3-(2-chlorophenyl)propionic acid - PrepChem.com. Available at: [Link]

-

Knoevenagel condensation - Wikipedia. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

- RU2532916C2 - Method of obtaining 2-cyano-3-arylacrylic acids - Google Patents.

-

Cyclopentane, 1-bromo-2-chloro-, trans- (CAS 14376-82-0) - Cheméo. Available at: [Link]

- CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents.

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. Available at: [Link]

-

ERC-20 Token | Address: 0x23528580...b1ae549c8 | Etherscan. Available at: [Link]

-

The Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy - ResearchGate. Available at: [Link]

-

Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. Available at: [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

2-Cyanopropanoic acid | C4H5NO2 | CID 352855 - PubChem - NIH. Available at: [Link]

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - ResearchGate. Available at: [Link]

-

Part II Structure determination by using PMR spectral data. #nmr - YouTube. Available at: [Link]

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. Available at: [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available at: [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. Available at: [Link]

-

New manufacturing procedure of cetirizine - LookChem. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

6.3.2 Spectroscopy QP - Physics & Maths Tutor. Available at: [Link]

-

Knoevenagel condensation - YouTube. Available at: [Link]

-

Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - MDPI. Available at: [Link]

Sources

- 1. etherscan.io [etherscan.io]

- 2. PubChemLite - 3-(2-chlorophenyl)-2-cyanopropionic acid (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. 1082249-01-1|3-(3-Chlorophenyl)-2-cyanopropanoic acid|BLD Pharm [bldpharm.com]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. RU2532916C2 - Method of obtaining 2-cyano-3-arylacrylic acids - Google Patents [patents.google.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. scielo.br [scielo.br]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN113861131B - Preparation method of cetirizine impurity C - Google Patents [patents.google.com]

- 17. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 18. New manufacturing procedure of cetirizine - Lookchem [lookchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)-2-cyanopropanoic acid (CAS: 14650-19-2): Synthesis, Characterization, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Medicinal Chemistry

3-(2-Chlorophenyl)-2-cyanopropanoic acid is a multifaceted organic compound that holds significant interest for the pharmaceutical industry. Its unique structural features, including a carboxylic acid, a nitrile group, and a chlorinated phenyl ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly those with potential applications as central nervous system (CNS) agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on the practical insights and technical details relevant to researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 14650-19-2 | N/A |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 132-134 °C | [1] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient route for the synthesis of this compound involves a two-step process: a Knoevenagel condensation followed by hydrolysis.

Step 1: Knoevenagel Condensation of 2-Chlorobenzaldehyde and Ethyl Cyanoacetate

The initial step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. In this case, 2-chlorobenzaldehyde is reacted with an active methylene compound, ethyl cyanoacetate, in the presence of a basic catalyst to yield ethyl 2-cyano-3-(2-chlorophenyl)acrylate.

The reaction proceeds through a well-established mechanism. The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[3]

Caption: Knoevenagel condensation workflow.

This protocol is adapted from established procedures for Knoevenagel condensations.[4]

-

Reaction Setup: To a solution of 2-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in 50 mL of ethanol, add piperidine (1 mmol) as a catalyst.

-

Reaction Execution: Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(2-chlorophenyl)acrylate. Typical yields for this type of reaction are in the range of 80-95%.[5][6][7]

Step 2: Hydrolysis of Ethyl 2-cyano-3-(2-chlorophenyl)acrylate

The second step involves the hydrolysis of the ester group of the intermediate to the corresponding carboxylic acid. Alkaline hydrolysis is a common and effective method for this transformation.

Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Caption: Hydrolysis of the ester intermediate.

This protocol is a general procedure for the alkaline hydrolysis of esters.[8]

-

Reaction Setup: Dissolve ethyl 2-cyano-3-(2-chlorophenyl)acrylate (10 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to accelerate the reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), methine proton (doublet of doublets, ~4.0-4.5 ppm), methylene protons (multiplets, ~3.0-3.5 ppm), carboxylic acid proton (broad singlet, >10 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), carboxylic acid carbonyl carbon (~170-175 ppm), nitrile carbon (~115-120 ppm), methine carbon (~40-45 ppm), methylene carbon (~30-35 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) ~2500-3300, C-H stretches (aromatic and aliphatic) ~2850-3100, C≡N stretch ~2240-2260, C=O stretch (carboxylic acid) ~1700-1725, C=C stretches (aromatic) ~1400-1600, C-Cl stretch ~600-800.[9][10][11][12][13] |

| Mass Spec. | Expected molecular ion peak [M]+ at m/z 209 and 211 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of COOH (m/z 45), CN (m/z 26), and cleavage of the propanoic acid chain.[14][15] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the synthesis.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good separation of the starting materials, intermediate, and final product. The retention times will need to be determined experimentally.

Applications in Drug Development: A Precursor to CNS-Active Compounds

The chemical architecture of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, particularly in the realm of CNS disorders.

The true value of this compound for drug development professionals lies in its potential as a versatile building block in novel drug discovery programs. The carboxylic acid and nitrile functionalities provide multiple handles for chemical modification and cyclization reactions, allowing for the creation of diverse chemical libraries for screening against various CNS targets. The 2-chlorophenyl moiety is a common feature in many CNS-active drugs and can contribute to favorable binding interactions with target proteins.

Conclusion

This compound is a valuable and accessible chemical intermediate with significant potential for applications in pharmaceutical research and development. Its synthesis via the Knoevenagel condensation and subsequent hydrolysis is a robust and scalable process. A comprehensive understanding of its synthesis, characterization, and potential for elaboration into more complex, biologically active molecules is crucial for medicinal chemists and drug development professionals seeking to explore new chemical space in the pursuit of novel therapeutics for CNS disorders.

References

-

(No Title)[1]

-

(No Title)[2]

-

(No Title)[16]

- An improved process for the preparation of clobazam and its intermediate - Google Patents. (n.d.).

- Improved Synthetic Process of Clobazam. (2021). Chinese Journal of Pharmaceuticals, 52(7), 891-894.

- The preparation method of Clobazam - Google Patents. (n.d.).

- Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180–30185.

-

Clorazepate - Wikipedia. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

(No Title)[26]

-

(No Title)[6]

-

(No Title)[7]

-

(No Title)[9]

-

(No Title)[27]

- Duffel, M. W., & Schaa, G. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 349-351, 139–147.

-

(No Title)[10]

-

(No Title)[28]

-

(No Title)[11]

- Clorazepic Acid. (n.d.). In Merck Index.

-

(No Title)[29]

-

(No Title)[30]

-

(No Title)[12]

-

(No Title)[13]

- Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).

- Theodorou, V., Skobridis, K., & Tzakos, A. G. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 0-0.

-

(No Title)[31]

-

(No Title)[32]

-

(No Title)[33]

-

(No Title)[34]

-

(No Title)[35]

-

(No Title)[36]

-

(No Title)[37]

-

(No Title)[21]

-

(No Title)[22]

-

(No Title)[38]

-

(No Title)[39]

-

(No Title)[40]

-

(No Title)[23]

-

(No Title)[41]

-

(No Title)[42]

-

(No Title)[24]

-

(No Title)[25]

-

(No Title)[43]

Sources

- 1. Clorazepate - Wikipedia [en.wikipedia.org]

- 2. gpatindia.com [gpatindia.com]

- 3. Clorazepic Acid [drugfuture.com]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. scribd.com [scribd.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WO2016151464A1 - An improved process for the preparation of clobazam and its intermediate - Google Patents [patents.google.com]

- 18. Improved Synthetic Process of Clobazam [cjph.com.cn]

- 19. CN106749052A - The preparation method of Clobazam - Google Patents [patents.google.com]

- 20. Clorazepate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. Benzodiazepine derivatives, compositions, and methods for treating cognitive impairment - Patent US-12291535-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Clorazepate Dipotassium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. mdpi.com [mdpi.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network (Journal Article) | OSTI.GOV [osti.gov]

- 32. revroum.lew.ro [revroum.lew.ro]

- 33. CASPRE [caspre.ca]

- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 37. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 38. Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 39. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione - Google Patents [patents.google.com]

- 42. gala.gre.ac.uk [gala.gre.ac.uk]

- 43. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)-2-cyanopropanoic Acid

Compound Overview and Strategic Importance

3-(2-Chlorophenyl)-2-cyanopropanoic acid is a substituted propanoic acid derivative featuring a chemically versatile structure. It incorporates three key functional groups: a carboxylic acid, a nitrile (cyano group), and a 2-chlorophenyl ring. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. For researchers in drug development, the presence of the electrophilic nitrile, the nucleophilic/acidic carboxylic acid, and the lipophilic, sterically influential chlorophenyl group provides multiple reaction handles for constructing more complex molecular architectures. Its structural motifs are found in various classes of bioactive compounds, making it a molecule of significant interest for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 209.63 g/mol | [1][3][4] |

| CAS Number | 14650-19-2 | [1] |

| Physical Form | Solid | [5] |

| Melting Point | 132-134 °C | [1] |

| Monoisotopic Mass | 209.02435 Da | [2] |

| Predicted XlogP | 2.3 | [2] |

Synthesis Methodology

The synthesis of this compound can be efficiently achieved via a Knoevenagel condensation followed by saponification. This two-step approach is a robust and well-established method in organic synthesis, favored for its reliability and use of readily available starting materials.

Mechanistic Rationale

The synthesis begins with a base-catalyzed Knoevenagel condensation between 2-chlorobenzaldehyde and a cyanoacetate ester (e.g., ethyl cyanoacetate). The base, typically a weak one like piperidine or an amine, deprotonates the acidic α-carbon of the cyanoacetate, generating a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the 2-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated cyano ester intermediate. The final step involves the saponification (base-mediated hydrolysis) of the ester group to the corresponding carboxylate, followed by an acidic workup to protonate it, yielding the final carboxylic acid product. This pathway is chosen for its high efficiency and straightforward execution.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(2-chlorophenyl)acrylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde (14.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and absolute ethanol (50 mL).

-

Stir the mixture to ensure homogeneity.

-

Add piperidine (0.5 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the dried ethyl 2-cyano-3-(2-chlorophenyl)acrylate from the previous step in ethanol (60 mL) in a 250 mL round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (30 mL) and add it to the flask.

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 3M hydrochloric acid. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50 °C.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Applications in Research and Development

While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structure is inherently valuable for drug discovery and medicinal chemistry.

-

Scaffold for Heterocyclic Synthesis: The nitrile and carboxylic acid groups can participate in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are privileged structures in pharmacology.

-

Intermediate for Bioactive Molecules: The carboxylic acid can be converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can be reduced to an amine or hydrolyzed to an amide, providing further diversification points.

-

Fragment-Based Drug Design (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The chlorophenyl moiety provides a vector for growing the fragment into more potent, higher-affinity binders.

Safety and Handling Protocol

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following protocols are derived from established safety data sheets and represent a self-validating system for risk mitigation.

Hazard Identification

This compound presents significant acute toxicity and irritation risks. All personnel must be aware of its hazard profile before handling.

| Hazard Class | GHS Statement | Source(s) |

| Acute Oral Toxicity | H301: Toxic if swallowed | [6][7] |

| Skin Irritation | H315: Causes skin irritation | [8] |

| Eye Irritation | H319: Causes serious eye irritation | [8] |

| Respiratory Irritation | H335: May cause respiratory irritation | [8] |

Recommended Handling Procedures

-

Engineering Controls: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Emergency Procedures:

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek emergency medical help immediately.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

-

-

Disposal: Dispose of waste in a designated, sealed container for hazardous chemical waste, in accordance with institutional and local regulations.[8]

Logical Flow for Safe Handling

Caption: Decision workflow for the safe handling of hazardous chemical compounds.

References

-

3-(2-chlorophenyl)-2-cyanopropionic acid (C10H8ClNO2). PubChemLite. [Link]

-

chemical label 3-(2-Chlorophenyl)-2-cyanopropionic acid. fishersci.ca. [Link]

-

3-(2-Chlorophenyl)propionic acid. NIST WebBook. [Link]

-

3-Cyanopropanoic acid | C4H5NO2. PubChem. [Link]

-

3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2. PubChem. [Link]

-

Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com. [Link]

-

2-Cyanopropanoic acid | C4H5NO2. PubChem. [Link]

- Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

3-(4-Chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2. PubChem. [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

-

CID 94681553 | C10H8ClNO2. PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. MDPI. [Link]

Sources

- 1. This compound CAS#: 14650-19-2 [chemicalbook.com]

- 2. PubChemLite - 3-(2-chlorophenyl)-2-cyanopropionic acid (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-chlorophenyl)-3-cyanopropanoic acid | 2009433-27-4 [chemicalbook.com]

- 4. (3R)-3-(2-chlorophenyl)-3-cyanopropanoic acid | C10H8ClNO2 | CID 94681553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to 3-(2-Chlorophenyl)-2-cyanopropanoic Acid: Navigating a Sparse Data Landscape

An Important Note on Data Availability: Information regarding the synthesis, properties, and applications of 3-(2-Chlorophenyl)-2-cyanopropanoic acid is not extensively documented in publicly available scientific literature. This guide has been constructed by drawing upon established principles of organic chemistry and data from closely related analogs to provide a theoretical and practical framework for researchers. All proposed methodologies and properties should be considered predictive and require experimental validation.

Introduction and Chemical Identity

This compound, a substituted cyanopropanoic acid derivative, presents a unique scaffold for chemical exploration. Its structure, incorporating a carboxylic acid, a nitrile group, and a chlorinated phenyl ring, suggests potential applications in medicinal chemistry and materials science. The strategic placement of the cyano and chloro groups is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological interactions.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 14650-19-2 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl | - |

| Predicted LogP | 2.1 (ALOGPS) | - |

| Predicted pKa | ~3.8 (Carboxylic Acid) | - |

Proposed Synthesis Pathway: A Rational Approach

Theoretical Synthesis Workflow

The proposed synthesis is a three-step process commencing with the Knoevenagel condensation of 2-chlorobenzaldehyde with an active methylene compound like ethyl cyanoacetate. The resulting α,β-unsaturated compound is then selectively reduced, and the final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Knoevenagel Condensation of 2-Chlorobenzaldehyde and Ethyl Cyanoacetate

-

Rationale: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon bonds between an aldehyde or ketone and an active methylene compound.[2] The use of a mild base like piperidine is sufficient to catalyze the reaction without promoting significant side reactions.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product, ethyl 2-cyano-3-(2-chlorophenyl)acrylate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

Step 2: Selective Reduction of the Carbon-Carbon Double Bond

-

Rationale: The selective reduction of the α,β-unsaturated double bond in the presence of a nitrile and an ester can be achieved using sodium borohydride (NaBH₄). This reagent is a mild reducing agent that will not typically reduce esters or nitriles under these conditions.

-

Procedure:

-

Dissolve the ethyl 2-cyano-3-(2-chlorophenyl)acrylate (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extract the product, ethyl 2-cyano-3-(2-chlorophenyl)propanoate, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for good yields.[3]

-

Procedure:

-

Dissolve the ethyl 2-cyano-3-(2-chlorophenyl)propanoate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The product, this compound, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Physicochemical Properties and Spectroscopic Analysis (Predicted)

Predicting the exact physicochemical properties requires experimental data. However, based on its structure, the following can be anticipated:

-

Appearance: A white to off-white crystalline solid.[1]

-

Solubility: Likely to be poorly soluble in water, but soluble in organic solvents such as methanol, ethanol, acetone, and ethyl acetate.

-

Melting Point: Expected to be a solid at room temperature with a defined melting point.

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.2-7.5 ppm region), a multiplet for the methine proton adjacent to the cyano and carboxyl groups, and a multiplet for the diastereotopic methylene protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic carbon (~170 ppm), the nitrile carbon (~115-120 ppm), the carbons of the phenyl ring, and the aliphatic carbons.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxyl group and cleavage of the bond between the phenyl ring and the propanoic acid chain.

Potential Applications in Drug Discovery and Development

While no specific applications for this compound have been reported, its structural motifs are present in various biologically active molecules. Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The cyano group can act as a hydrogen bond acceptor and can be a precursor to other functional groups, making it a valuable moiety in medicinal chemistry.[5]

Potential areas of investigation could include:

-

Enzyme Inhibition: The carboxylic acid and cyano groups could interact with the active sites of various enzymes.

-

Scaffold for Library Synthesis: This molecule could serve as a starting point for the synthesis of a library of related compounds for high-throughput screening.

-

Anti-inflammatory or Analgesic Activity: Given its structural similarity to known NSAIDs, it could be investigated for similar properties.

Safety and Handling

No specific toxicity data is available for this compound. However, as a nitrile-containing carboxylic acid, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a compound with potential for further investigation in various fields of chemistry. This guide provides a theoretically sound, albeit unvalidated, pathway for its synthesis and an overview of its likely properties. It is imperative that any researcher undertaking work with this compound does so with the understanding that the provided information is predictive and requires rigorous experimental verification.

References

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)

- PubChem. (n.d.). 3-Cyanopropanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Cyanopropanoic acid. National Center for Biotechnology Information.

- Chemguide. (n.d.). Explaining the nucleophilic addition of hydrogen cyanide to carbonyl compounds.

- RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

- MDPI. (n.d.). Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.

- Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid.

- ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.

- PubMed. (2007). Spectroscopic and DFT study of tungstic acid peroxocomplexes.

- Google Patents. (n.d.). EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters.

- Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- PubMed. (2025). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activity.

- ChemicalBook. (2025). 3-CYANOPROPANOIC ACID | 16051-87-9.

- NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.

- SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.

- Google Patents. (n.d.). CN103819329A - Preparation method for 3-chloropropionylchloride.

- PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- NF Jain and CE Masse. (n.d.). Synthesis from Carboxylic Acid Derivatives.

- ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- PubMed. (n.d.). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates.

- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- YouTube. (2020). The Strecker Synthesis--Another Way to Make Amino Acids.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- ChemSynthesis. (2025). 2-cyanopropanoic acid.

- ResearchGate. (n.d.). Nucleophilic addition of cysteine ethyl ester with CN to form...

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).

- PubChem. (n.d.). (2R)-2-cyanopropanoic acid. National Center for Biotechnology Information.

- Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide.

- MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.

- ResearchGate. (n.d.). Strecker Amino Acid Synthesis.

- CymitQuimica. (n.d.). 10-F738417 - 3-2-chlorophenyl-2-cyanopropanoic-acid | 14650-19-2.

- PubChemLite. (n.d.). 3-(2-chlorophenyl)-2-cyanopropionic acid (C10H8ClNO2).

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)-2-cyanopropanoic Acid: Precursor Selection and Mechanistic Insights

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(2-Chlorophenyl)-2-cyanopropanoic acid, a molecule of interest in medicinal chemistry and drug development. We will delve into the core chemical principles, precursor selection rationale, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: Significance and Synthetic Strategy

This compound is a substituted propanoic acid derivative. The strategic placement of a chlorophenyl group and a cyano group on the propanoic acid backbone makes it a valuable building block in the synthesis of more complex molecules. The primary and most efficient route for its synthesis is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1] This approach involves the reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.

Our synthetic strategy hinges on the selection of two key precursors:

-

An aromatic aldehyde: To provide the 2-chlorophenyl moiety.

-

An active methylene compound: To contribute the cyano and carboxylic acid functionalities.

This guide will explore the synthesis through the Knoevenagel condensation of 2-chlorobenzaldehyde with cyanoacetic acid or its esters, followed by hydrolysis if an ester is used.

Core Precursors and Their Role

The success of the synthesis relies on the appropriate selection of starting materials. The two primary precursors for the synthesis of this compound via the Knoevenagel condensation are 2-chlorobenzaldehyde and an active methylene compound like cyanoacetic acid or its esters.

The Aldehyde: 2-Chlorobenzaldehyde

-

Function: This precursor is the electrophilic component in the reaction and the source of the 2-chlorophenyl group in the final product. The chlorine atom at the ortho position influences the electronic properties and reactivity of the aldehyde and the final product.

-

Purity and Handling: High purity (≥98%) 2-chlorobenzaldehyde is recommended to minimize side reactions. It should be stored in a cool, dry place, away from oxidizing agents.

The Active Methylene Compound: Cyanoacetic Acid and Its Esters

The "active methylene" group (-CH2-) is positioned between two electron-withdrawing groups, making its protons acidic and easily removable by a weak base.

-

Cyanoacetic Acid:

-

Function: As the nucleophile, it provides the carbon backbone that will be functionalized with the cyano group and the carboxylic acid.[2][3] The use of cyanoacetic acid directly leads to the formation of an intermediate α,β-unsaturated cyano acid.

-

Advantages: This is often the most direct route to the final acid product.

-

-

Ethyl Cyanoacetate (or other alkyl esters):

-

Function: Similar to cyanoacetic acid, it acts as the nucleophile.[4][5] The reaction yields an ester of the α,β-unsaturated cyano acid.

-

Advantages: Esters are sometimes preferred for their solubility characteristics and to avoid potential side reactions associated with the free carboxylic acid under certain conditions. However, this route necessitates a subsequent hydrolysis step to obtain the final product.

-

The Synthetic Pathway: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A weak base (e.g., piperidine, DABCO, or pyridine) abstracts a proton from the α-carbon of the active methylene compound (cyanoacetic acid or its ester) to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

-

Aldol Addition Product: This attack forms an unstable intermediate alkoxide, which is then protonated to yield a β-hydroxy compound (an aldol addition product).

-

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated product, 2-chloro-α-cyanocinnamic acid (or its ester). This dehydration is often spontaneous or facilitated by mild heating.

The overall reaction can be visualized as follows:

Caption: Knoevenagel condensation pathway for the synthesis of the intermediate.

Doebner Modification

When using cyanoacetic acid, the Doebner modification of the Knoevenagel condensation is particularly relevant.[1][3] This modification employs pyridine as both the solvent and the catalyst. The reaction is often followed by decarboxylation if a malonic acid derivative is used, but with cyanoacetic acid, it effectively drives the condensation to completion.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Chloro-α-cyanocinnamic Acid via Knoevenagel Condensation

This protocol uses cyanoacetic acid directly.

Materials:

-

2-Chlorobenzaldehyde

-

Cyanoacetic acid

-

Pyridine

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-chlorobenzaldehyde (1 equivalent), cyanoacetic acid (1.1 equivalents), and pyridine (0.1 equivalents) in toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Acidify the mixture with concentrated HCl to a pH of 1-2.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-chloro-α-cyanocinnamic acid.

Synthesis of this compound

The product from the Knoevenagel condensation, 2-chloro-α-cyanocinnamic acid, is an unsaturated precursor. The final target molecule, this compound, is the saturated analogue. Therefore, a reduction step is necessary.

Reduction of the Double Bond: The carbon-carbon double bond in 2-chloro-α-cyanocinnamic acid can be reduced to a single bond to yield the final product. A common method for this is catalytic hydrogenation.

Materials:

-

2-Chloro-α-cyanocinnamic acid

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the 2-chloro-α-cyanocinnamic acid in methanol or ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Alternative Route: Using Ethyl Cyanoacetate and Subsequent Hydrolysis

If ethyl cyanoacetate is used as the precursor, the Knoevenagel condensation will yield ethyl 2-chloro-α-cyanocinnamate. This intermediate must then be hydrolyzed and reduced.

Hydrolysis Step: The ester can be hydrolyzed to the carboxylic acid under basic conditions (saponification).[6]

Materials:

-

Ethyl 2-chloro-α-cyanocinnamate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl 2-chloro-α-cyanocinnamate in a mixture of ethanol and water.

-

Add a solution of NaOH or KOH (1.1-1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-chloro-α-cyanocinnamic acid.

-

Proceed with the reduction step as described in section 4.2.

Data Summary and Visualization

Table 1: Key Reagents and Their Roles

| Reagent | Chemical Structure | Role |

| 2-Chlorobenzaldehyde | C₇H₅ClO | Electrophile, source of the 2-chlorophenyl group |

| Cyanoacetic Acid | C₃H₃NO₂ | Nucleophile, source of the cyano and carboxyl groups |

| Ethyl Cyanoacetate | C₅H₇NO₂ | Nucleophile, precursor to the cyano and carboxyl groups |

| Pyridine | C₅H₅N | Weak base catalyst |

| Palladium on Carbon | Pd/C | Catalyst for hydrogenation (reduction) |

| Sodium Hydroxide | NaOH | Base for ester hydrolysis |

Diagram: Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through a two-step process: a Knoevenagel condensation followed by a reduction. The choice of precursors, particularly between cyanoacetic acid and its esters, will depend on the desired reaction conditions and the overall synthetic strategy. Careful control of reaction parameters and purification of intermediates are crucial for obtaining a high yield of the final product. This guide provides a robust framework for researchers to approach this synthesis, with the understanding that optimization is a key component of successful chemical synthesis.

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

-

SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

-

ResearchGate. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

-

PubMed. 4-Chloro-alpha-cyanocinnamic Acid Is an Advanced, Rationally Designed MALDI Matrix. [Link]

-

DEA Diversion Control Division. Precursor and chemical trends in illicit drug manufacturing. [Link]

-

NIH. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. youtube.com [youtube.com]

- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 3-(2-Chlorophenyl)-2-cyanopropanoic Acid

Foreword: Charting the Unexplored Bioactivity of a Novel Compound

In the landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. The compound 3-(2-Chlorophenyl)-2-cyanopropanoic acid, with its unique structural motifs, stands as a candidate for biological exploration. This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to systematically screen and characterize its biological activities. As we embark on this scientific endeavor, we will be guided by the principles of robust experimental design, rigorous data interpretation, and a commitment to scientific integrity. Our approach is not a rigid checklist but a dynamic workflow, designed to adapt to the unfolding biological profile of the compound.

Foundational Assessment: In Silico Profiling and Physicochemical Characterization

Prior to embarking on wet-lab experimentation, a comprehensive in silico and physicochemical assessment of this compound is paramount. This initial phase provides critical insights into the compound's potential biological targets and its drug-like properties, guiding the subsequent experimental design.

In Silico Target Prediction

A key input for these predictive tools is the compound's structure in a machine-readable format, such as the SMILES (Simplified Molecular Input Line Entry System) string. For this compound, the SMILES string is C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl .[3]

The output from these prediction engines will be a list of potential targets, often ranked by a probability or confidence score. This information is not definitive but serves as a valuable roadmap for prioritizing experimental assays.

Physicochemical Properties and ADMET Prediction

A critical aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5] In silico tools can provide predictions for key physicochemical parameters that influence a compound's pharmacokinetic and pharmacodynamic behavior.[6][7]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 209.63 g/mol | Influences absorption and distribution. |

| XlogP | 2.3 | Indicates lipophilicity, affecting membrane permeability and solubility.[3] |

| Hydrogen Bond Donors | 1 | Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to target proteins. |

| Polar Surface Area | 63.3 Ų | Influences cell permeability.[8] |

These predicted properties suggest that this compound possesses drug-like characteristics, making it a viable candidate for biological screening.

Tier 1 Screening: Broad-Spectrum Bioactivity Assessment

The initial phase of experimental screening is designed to cast a wide net, identifying any significant biological activity of the compound. This tier focuses on fundamental cellular processes: cytotoxicity and antimicrobial effects. A positive result in these assays will trigger more focused, mechanism-of-action studies.

General Cytotoxicity Screening

Rationale: The first and most crucial step in evaluating a novel compound is to determine its effect on cell viability.[9][10] This provides a baseline understanding of its potential as a therapeutic agent or a toxin. A compound with potent, non-selective cytotoxicity may be a candidate for anticancer drug development, while a lack of cytotoxicity is desirable for many other therapeutic applications.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Step-by-Step Methodology:

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Treat the cells with these concentrations for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[4][13][14]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][15]

Data Presentation:

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

| HeLa | > 100 | 85.2 |

| MCF-7 | > 100 | 92.5 |

| HEK299 | > 100 | > 100 |

Interpretation: The hypothetical data suggests that the compound exhibits weak, time-dependent cytotoxicity against the tested cancer cell lines at high concentrations, with minimal effect on the non-cancerous cell line. This profile suggests a low potential for broad cytotoxic anticancer activity but also indicates a favorable safety profile for other potential applications.

Diagram: General Cytotoxicity Screening Workflow

Caption: Workflow for assessing the general cytotoxicity of a novel compound.

Antimicrobial Activity Screening

Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Screening novel synthetic compounds for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in addressing this global health challenge.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (a known antibiotic, e.g., ampicillin for bacteria, fluconazole for fungi), a negative control (no compound), and a sterility control (no microorganisms).[13]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | > 128 |

| Escherichia coli | > 128 |

| Candida albicans | > 128 |

Interpretation: The hypothetical results indicate that this compound does not possess significant antimicrobial activity against the tested strains under these conditions.

Tier 2 Screening: Targeted Bioactivity Assessment

Based on the structural features of this compound, particularly the cyano and carboxylic acid groups, and the findings from the in silico predictions, a more targeted screening approach can be implemented. This tier will focus on enzyme inhibition and receptor binding assays.

Enzyme Inhibition Assays

Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes. The presence of reactive functional groups in this compound suggests its potential to interact with the active sites of enzymes. The initial focus will be on proteases and kinases, as these are common drug targets.

A generic fluorometric assay can be used to screen for inhibition of a panel of proteases (e.g., trypsin, chymotrypsin).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target protease, a fluorogenic substrate, and a series of dilutions of this compound in a suitable buffer.

-

Assay Setup: In a 96-well plate, combine the enzyme and the test compound (or a known inhibitor as a positive control) and pre-incubate.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.

Data Presentation:

Table 4: Hypothetical Protease Inhibition Data

| Protease | IC50 (µM) |

| Trypsin | > 100 |

| Chymotrypsin | 25.6 |

Interpretation: The hypothetical data suggests that this compound exhibits moderate and selective inhibitory activity against chymotrypsin. This finding would warrant further investigation into the mechanism of inhibition.

Diagram: Enzyme Inhibition Screening Workflow

Caption: Workflow for screening enzyme inhibitory activity.

Receptor-Ligand Binding Assays

Rationale: A significant portion of drugs act by binding to specific receptors on the cell surface or within the cell.[6] Receptor-ligand binding assays are essential for identifying compounds that interact with these key regulatory proteins.